(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
This compound belongs to the thiazolo-triazine-dione family, characterized by a fused heterocyclic core with a benzylidene group at position 2 and a substituted benzyl group at position 4. The Z-configuration of the benzylidene group is critical for stereochemical stability and molecular interactions .
Properties
Molecular Formula |
C21H15ClFN3O4S |
|---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C21H15ClFN3O4S/c1-29-16-7-6-11(9-17(16)30-2)8-15-19(27)24-21-26(25-15)20(28)18(31-21)10-12-13(22)4-3-5-14(12)23/h3-7,9-10H,8H2,1-2H3/b18-10- |
InChI Key |
MZPJWNUDDOSRFX-ZDLGFXPLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/SC3=NC2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)F)SC3=NC2=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key structural analogs and their differences are summarized below:
Table 1: Comparison of Thiazolo-Triazine-Dione Derivatives
Key Observations:
Substituent Effects: The 2-chloro-6-fluoro and 3,4-dimethoxy groups in the target compound introduce strong electron-withdrawing effects and increased polarity compared to unsubstituted analogs like the benzylidene-benzyl derivative . The methyl group in the 3-fluorobenzylidene analog (Table 1, row 3) reduces steric hindrance, favoring membrane permeability but limiting target specificity .
Biological Relevance: While direct activity data for the target compound is unavailable, structurally related thiazolo-pyrimidine derivatives (e.g., compounds 11a and 11b in ) exhibit moderate yields (68%) and distinct spectral profiles (e.g., IR peaks at ~2,200 cm⁻¹ for nitrile groups). These analogs highlight the role of substituents in modulating reactivity and stability . However, this requires experimental validation.
Synthetic Considerations :
- Synthesis of similar compounds often involves condensation reactions between aldehyde derivatives and heterocyclic precursors (e.g., ). The target compound’s synthesis likely employs a chloro-fluoro-substituted benzaldehyde and a dimethoxybenzyl precursor under acidic conditions .
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